1,6,11,16-Tetraoxacycloeicosane

Cation Recognition Ionophore Host-Guest Chemistry

1,6,11,16-Tetraoxacycloeicosane (CAS 17043-02-6), commonly known as 20-Crown-4, is a 20-membered macrocyclic polyether belonging to the crown ether family. It features a ring composed of sixteen carbon atoms and four ether oxygen atoms (C16H32O4, MW 288.42 g/mol), which are strategically positioned to act as electron donors for coordinating with guest species.

Molecular Formula C16H32O4
Molecular Weight 288.428
CAS No. 17043-02-6
Cat. No. B2543557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,11,16-Tetraoxacycloeicosane
CAS17043-02-6
Molecular FormulaC16H32O4
Molecular Weight288.428
Structural Identifiers
SMILESC1CCOCCCCOCCCCOCCCCOC1
InChIInChI=1S/C16H32O4/c1-2-10-18-12-5-6-14-20-16-8-7-15-19-13-4-3-11-17-9-1/h1-16H2
InChIKeyZPKMVSVNAQWQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6,11,16-Tetraoxacycloeicosane (CAS 17043-02-6) for Selective Ion Complexation: Properties and Procurement


1,6,11,16-Tetraoxacycloeicosane (CAS 17043-02-6), commonly known as 20-Crown-4, is a 20-membered macrocyclic polyether belonging to the crown ether family . It features a ring composed of sixteen carbon atoms and four ether oxygen atoms (C16H32O4, MW 288.42 g/mol), which are strategically positioned to act as electron donors for coordinating with guest species . This specific arrangement defines its role as a selective host molecule, particularly in supramolecular and coordination chemistry for binding specific cations . As a crown ether, its primary value lies in its ability to form stable host-guest complexes based on the size complementarity between its internal cavity and the ionic radius of a target cation .

Why 1,6,11,16-Tetraoxacycloeicosane (20-Crown-4) Is Not a Generic Substitute for Other Crown Ethers


While crown ethers are often discussed as a homogenous class, their ion recognition properties are exquisitely sensitive to ring size and architecture, making generic substitution a significant scientific risk. The widely cited principle of 'size-match selectivity' dictates that 12-crown-4 preferentially binds lithium (Li⁺), 15-crown-5 binds sodium (Na⁺), and 18-crown-6 binds potassium (K⁺) based on cavity-ion diameter complementarity [1]. Substituting 1,6,11,16-Tetraoxacycloeicosane (20-Crown-4) for 18-Crown-6 would result in a near-complete loss of affinity for potassium and a potential shift in selectivity, fundamentally altering experimental outcomes. Furthermore, its distinct conformational flexibility profile compared to other ring sizes introduces unique energetic considerations for complexation that cannot be replicated by smaller or larger analogs [2]. Therefore, its use cannot be casually interchanged with other crown ethers without a complete re-validation of the intended chemical process.

Quantitative Differentiation of 1,6,11,16-Tetraoxacycloeicosane (20-Crown-4): Evidence-Based Selection Criteria


Cavity Size-Driven Selectivity Reversal Compared to 18-Crown-6 and 15-Crown-5

The primary differentiation of 20-Crown-4 is driven by the size-exclusion principle inherent to crown ether cavities. While 18-Crown-6 (cavity diameter ≈ 2.6-3.2 Å) exhibits high selectivity for potassium (K⁺, ionic diameter ≈ 2.66 Å) and 15-Crown-5 (cavity diameter ≈ 1.7-2.2 Å) is selective for sodium (Na⁺, ionic diameter ≈ 1.90 Å), the larger and more flexible 20-Crown-4 ring presents a distinct cavity size that is not optimally complementary to these common alkali metal ions [1]. This fundamental difference means it will not form the same highly stable complexes as its smaller counterparts, and its selectivity profile is shifted. This size-based exclusion is a key factor for applications requiring the sequestration of larger or more polarizable cations [2].

Cation Recognition Ionophore Host-Guest Chemistry

Conformational Flexibility as an Energetic Determinant of Complexation

A theoretical study on tetraoxacrown ethers (ring sizes 12-16) demonstrated that the primary energetic determinant for effective cation complexation is not a simple, static 'lock-and-key' fit based on cavity and ion size. Instead, the crucial factor is the macrocycle's inherent conformational flexibility, which dictates the energy expenditure required for the ligand to reorganize into a complementary geometry for the cation [1]. This finding is highly relevant for 20-Crown-4, whose 20-membered ring is expected to exhibit a distinct conformational energy landscape and greater flexibility compared to more constrained smaller rings like 14-Crown-4 or 18-Crown-6 [2]. This means its selectivity and binding affinity are governed by dynamic structural rearrangements rather than a pre-organized cavity.

Molecular Mechanics Conformational Analysis Ligand Design

Potential Use as a Neutral Carrier in Lithium-Selective Electrodes

Derivatives of 16-crown-4 macrocycles, including specifically named tetrahydrofuran-containing variants that share the core 'tetraoxacycloeicosane' scaffold, have been experimentally investigated as neutral carriers (ionophores) in polymeric membrane electrodes for the potentiometric detection of lithium ions (Li⁺) [1]. This application leverages the crown ether's ability to selectively complex Li⁺, differentiating it from common interfering ions like sodium (Na⁺) and potassium (K⁺). While specific selectivity coefficients (logK) for the parent 20-Crown-4 were not available, the class is known for enabling Li⁺-selective measurements in the presence of high background concentrations of other alkali metals [1]. This demonstrates a concrete, industrially-relevant use case for the compound class.

Ion-Selective Electrode Potentiometry Analytical Chemistry

Evidence-Backed Procurement Scenarios for 1,6,11,16-Tetraoxacycloeicosane


Development of Potentiometric Sensors for Lithium Ion Detection

As a member of the crown ether family that can be designed for lithium selectivity, 1,6,11,16-Tetraoxacycloeicosane (20-Crown-4) is a rational procurement choice for R&D teams focused on developing lithium-ion selective electrodes (ISEs) [1]. Its 20-membered ring structure serves as a distinct scaffold for further synthetic modification to enhance selectivity coefficients (logK) for Li⁺ over common interferents like Na⁺ and K⁺. This scenario is directly supported by evidence that related 16-crown-4 derivatives have been successfully employed as neutral carriers in potentiometric sensors [1]. Procuring this compound allows researchers to build on established class-level knowledge to create new, functional ionophores.

Investigating Non-Classical, Conformation-Driven Host-Guest Chemistry

For academic or industrial groups exploring the fundamental principles of molecular recognition, 20-Crown-4 provides a unique model system. As established by Kuz'min and Trigub [1], the complexation efficacy of tetraoxacrown ethers is not solely determined by static cavity size but by the dynamic conformational adjustments of the macrocyclic ring [1]. The 20-membered ring of this compound, larger and more flexible than the prototypical 18-Crown-6, offers a distinct platform for studying the energetic penalties and pathways of ligand reorganization upon cation binding. Procuring 1,6,11,16-Tetraoxacycloeicosane enables fundamental research into flexible host-guest systems that challenge the traditional 'lock-and-key' paradigm.

Reference Standard for Analytical Method Development in Complex Matrices

In analytical chemistry, particularly for method development and validation (AMV) and quality control (QC), 1,6,11,16-Tetraoxacycloeicosane is utilized as a fully characterized reference standard [1]. Its defined structure and properties make it suitable for developing and calibrating chromatographic methods, such as GC-MS or LC-MS, for detecting and quantifying crown ethers or related macrocycles. This application scenario is critical for ensuring the accuracy and reproducibility of analytical data in research and industrial settings where precise quantification of similar compounds is required [1].

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